molecular formula C8H13N3O B13290391 2-(1-Amino-2-methylpropyl)-3,4-dihydropyrimidin-4-one

2-(1-Amino-2-methylpropyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B13290391
M. Wt: 167.21 g/mol
InChI Key: AJGJSCYJDLQOTD-UHFFFAOYSA-N
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Description

2-(1-Amino-2-methylpropyl)-3,4-dihydropyrimidin-4-one is an organic compound with a unique structure that combines an amino group and a dihydropyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-methylpropyl)-3,4-dihydropyrimidin-4-one typically involves the reaction of 2-amino-2-methyl-1-propanol with a suitable dihydropyrimidinone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction. The process may involve heating the reaction mixture to specific temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-methylpropyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-(1-Amino-2-methylpropyl)-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-methylpropyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A related compound with similar structural features but different functional groups.

    3,4-Dihydropyrimidin-4-one: The core structure of the compound, which can be modified to produce various derivatives.

Uniqueness

2-(1-Amino-2-methylpropyl)-3,4-dihydropyrimidin-4-one is unique due to its combination of an amino group and a dihydropyrimidinone ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(1-amino-2-methylpropyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O/c1-5(2)7(9)8-10-4-3-6(12)11-8/h3-5,7H,9H2,1-2H3,(H,10,11,12)

InChI Key

AJGJSCYJDLQOTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC=CC(=O)N1)N

Origin of Product

United States

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